6-(Benzylideneamino)-7-methyl-1,6-naphthyridin-5(6H)-one
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Overview
Description
6-(Benzylideneamino)-7-methyl-1,6-naphthyridin-5(6H)-one is a synthetic organic compound belonging to the class of naphthyridines This compound is characterized by the presence of a benzylideneamino group attached to a naphthyridine core, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzylideneamino)-7-methyl-1,6-naphthyridin-5(6H)-one typically involves the condensation of 7-methyl-1,6-naphthyridin-5(6H)-one with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 6-(Benzylideneamino)-7-methyl-1,6-naphthyridin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The benzylideneamino group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
6-(Benzylideneamino)-7-methyl-1,6-naphthyridin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-(Benzylideneamino)-7-methyl-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets and pathways. The benzylideneamino group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The compound may also inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
6-Benzylaminopurine: A synthetic cytokinin used in plant growth regulation.
Benzylidene acetals: Used as protecting groups in carbohydrate chemistry.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with potential biological significance.
Uniqueness: 6-(Benzylideneamino)-7-methyl-1,6-naphthyridin-5(6H)-one is unique due to its specific structural features and the presence of both a benzylideneamino group and a naphthyridine core. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
88187-43-3 |
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Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
6-(benzylideneamino)-7-methyl-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C16H13N3O/c1-12-10-15-14(8-5-9-17-15)16(20)19(12)18-11-13-6-3-2-4-7-13/h2-11H,1H3 |
InChI Key |
FIWYQGSQIONYCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=O)N1N=CC3=CC=CC=C3 |
Origin of Product |
United States |
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